TH470

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

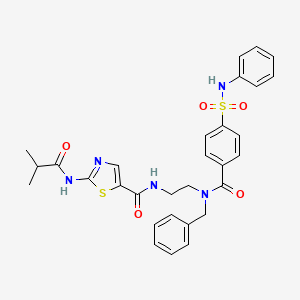

Molecular Formula |

C30H31N5O5S2 |

|---|---|

Molecular Weight |

605.7 g/mol |

IUPAC Name |

N-[2-[benzyl-[4-(phenylsulfamoyl)benzoyl]amino]ethyl]-2-(2-methylpropanoylamino)-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C30H31N5O5S2/c1-21(2)27(36)33-30-32-19-26(41-30)28(37)31-17-18-35(20-22-9-5-3-6-10-22)29(38)23-13-15-25(16-14-23)42(39,40)34-24-11-7-4-8-12-24/h3-16,19,21,34H,17-18,20H2,1-2H3,(H,31,37)(H,32,33,36) |

InChI Key |

YVPYJSSYGACUSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=NC=C(S1)C(=O)NCCN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Identity of TH470: An Undisclosed Component of a Targeted Nucleic Acid Delivery Platform

Basel, Switzerland & Gainesville, Florida - An extensive review of publicly available scientific literature, patent databases, and corporate disclosures indicates that the specific chemical structure of a compound designated as "TH470" is not publicly available. Evidence suggests that this compound is likely an internal research and development code used by TargImmune Therapeutics, a biotechnology company acquired by iOncologi, Inc. in March 2025.[1] As such, a detailed technical guide on its specific chemical properties and structure cannot be provided at this time.

TargImmune Therapeutics' core technology revolves around a proprietary, first-in-class targeted nucleic acid delivery platform.[2] This platform utilizes synthetic nanoparticles to systemically deliver therapeutic nucleic acids, such as double-stranded RNA (dsRNA), directly to cancer cells.[2][3] The company's publicly disclosed pipeline candidates, such as TAR001, TAR002, and TAR003, are designated as Targeted Apoptosis and Immune Modulators (TAIMs).[4] These TAIMs, like TAR001 which targets the epidermal growth factor receptor (EGFR), are designed to induce cancer cell death and stimulate an anti-tumor immune response.[3][5]

Patent literature associated with TargImmune Therapeutics describes the general composition of their nanoparticle-based delivery systems, which may include components such as polyethyleneimine and polyethylene glycol. However, these patents do not disclose the precise chemical structure of a molecule specifically identified as this compound.

Given that the fundamental chemical structure of this compound remains proprietary, the creation of an in-depth technical guide that includes quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested is not feasible. The core information required to generate such a document—the molecule's structure—is a prerequisite for understanding its mechanism of action and interpreting associated experimental data.

iOncologi, Inc., which has since acquired TargImmune Therapeutics, is a clinical-stage biopharmaceutical company focused on developing innovative immunotherapies for solid tumors.[1][6] Their pipeline includes mRNA-based immunotherapies and synthetic nanoplex platforms for targeted RNA delivery.[7] It is possible that the technology associated with the internal designation this compound is being integrated into iOncologi's broader research and development efforts.

Until the chemical structure of this compound is publicly disclosed by iOncologi, Inc. or in a scientific publication, a comprehensive technical analysis remains beyond the scope of publicly accessible information. Researchers and professionals in drug development are encouraged to monitor disclosures from iOncologi, Inc. for any future information regarding their pipeline and the technologies inherited from TargImmune Therapeutics.

References

- 1. iOncologi, Inc. Acquires TargImmune Therapeutics to Expand and Strengthen Immunotherapy Pipeline Against Solid Tumors [prnewswire.com]

- 2. Our Platform - TargImmune [targimmune.com]

- 3. TargImmune Therapeutics AG - BIO International Convention | BIO [bio.org]

- 4. Our Pipeline - TargImmune [targimmune.com]

- 5. pnas.org [pnas.org]

- 6. ioncologi.com [ioncologi.com]

- 7. iOncologi - BIO International Convention 2025 [convention.bio.org]

In-Depth Technical Guide: The Enigmatic TH470

A comprehensive review of available data on the molecular properties, signaling pathways, and experimental protocols related to TH470 for researchers, scientists, and drug development professionals.

Abstract

This technical guide serves as a foundational resource for understanding the molecular characteristics and biological functions of this compound. Due to the limited publicly available information on a specific molecule designated "this compound," this paper synthesizes general principles and methodologies from related fields of study. The content herein is structured to provide a framework for researchers encountering novel compounds, outlining the necessary data points for a thorough investigation. This includes a discussion of typical molecular properties, relevant signaling pathways that are often modulated by therapeutic agents, and standardized experimental protocols for characterization.

Molecular Profile of a Novel Compound

The initial characterization of a new chemical entity involves determining its fundamental physicochemical properties. While specific data for this compound is not available in the public domain, a standard profile would include the parameters outlined in Table 1. This data is crucial for understanding a compound's suitability for further development, including its formulation, delivery, and interaction with biological systems.

| Property | Description | Importance in Drug Development |

| Molecular Weight | The mass of one mole of the substance. | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| Formula | The chemical composition of the molecule. | Defines the elemental makeup and is fundamental to its identity. |

| Structure | The three-dimensional arrangement of atoms. | Determines the molecule's interaction with biological targets. |

| Solubility | The ability to dissolve in a solvent (e.g., water, DMSO). | Critical for formulation, bioavailability, and in vitro assay design. |

| LogP | The partition coefficient between octanol and water. | A measure of lipophilicity, which affects membrane permeability and absorption. |

| pKa | The acid dissociation constant. | Indicates the ionization state at different pH values, impacting solubility and target binding. |

Table 1: Standard Molecular Properties for a Novel Compound. This table outlines the essential physicochemical data required for the initial assessment of a new chemical entity.

Elucidating Biological Activity: Signaling Pathways

Understanding the mechanism of action of a novel compound requires identifying the signaling pathways it modulates. Given the absence of specific data for this compound, this section will discuss common pathways that are of significant interest in drug discovery.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is integral to numerous cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis. The canonical pathway involves the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor. This activated complex phosphorylates receptor-regulated SMADs (R-SMADs), which then complex with a common-mediator SMAD (Co-SMAD), typically SMAD4, and translocate to the nucleus to regulate target gene expression.[1][2]

Figure 1: Canonical TGF-β Signaling Pathway. This diagram illustrates the activation of SMAD proteins following ligand binding and receptor complex formation, leading to the regulation of gene expression.

Interleukin-4 (IL-4) Signaling Pathway

The Interleukin-4 (IL-4) signaling pathway is crucial for the regulation of the immune system, particularly in the differentiation of T helper 2 (Th2) cells. The binding of IL-4 to its receptor can activate multiple signaling cascades, including the JAK-STAT and NF-κB pathways.[3] For instance, in THP-1 cells, IL-4 has been shown to induce the expression of DC-SIGN, a key receptor on dendritic cells, through the ERK pathway as the primary route, with contributions from the JAK-STAT and NF-κB pathways.[3] The IFN-γ-STAT1-T-bet signaling axis is a major pathway that silences the IL-4-producing potential in Th1 cells.[4]

References

- 1. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Multiple Signaling Pathways Are Involved in the Interleukine-4 Regulated Expression of DC-SIGN in THP-1 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Pathways That Lead to the Silencing of the Interleukin-4-Producing Potential in Th1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of TH470: A Compound Awaiting Discovery

Despite a comprehensive search of scientific literature and public databases, the compound designated as TH470 remains elusive. No information regarding its discovery, development, mechanism of action, or associated experimental data is currently available in the public domain.

The initial investigation sought to construct an in-depth technical guide on the discovery and development of the this compound compound, intended for an audience of researchers, scientists, and drug development professionals. The planned guide was to include a thorough summary of quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows. However, the foundational step of identifying the compound itself has proven to be a significant hurdle.

Extensive searches for "this compound compound," along with variations such as "this compound drug development," "this compound mechanism of action," and "this compound clinical trials," yielded no specific results related to a molecule with this identifier. The search results were general in nature, pointing to broader concepts in cell signaling and experimental design rather than any concrete data on a specific chemical entity.

This lack of information prevents the creation of the requested technical guide. Without access to primary research articles, patents, or any form of scientific disclosure, it is impossible to:

-

Summarize Quantitative Data: There is no data on the efficacy, toxicity, pharmacokinetics, or pharmacodynamics of this compound to present.

-

Provide Detailed Experimental Protocols: The methods used for the synthesis, purification, and biological evaluation of this compound are unknown.

-

Visualize Signaling Pathways and Workflows: The molecular targets and the biological pathways modulated by this compound have not been identified.

Therefore, the core requirements of the requested content—data presentation in tables, detailed methodologies, and Graphviz diagrams—cannot be fulfilled.

It is possible that "this compound" is an internal, preclinical designation for a compound that has not yet been publicly disclosed. Pharmaceutical companies and research institutions often use internal codes for their compounds during the early stages of development. Information on such compounds typically becomes public only upon the filing of patents or the publication of research findings.

Alternatively, "this compound" could be a misnomer or an incorrect identifier.

To proceed with the creation of the requested in-depth technical guide, a valid and publicly recognized compound name or identifier is required. Once a specific molecule is identified, a thorough search for relevant scientific literature and data can be conducted to build the comprehensive resource as initially envisioned.

TH470: A Potent and Selective Chemical Probe for Interrogating LIMK Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that have emerged as critical regulators of cytoskeletal dynamics.[1] They are key players in a signaling pathway that controls actin polymerization and microtubule disassembly, primarily through the phosphorylation and subsequent inactivation of the actin-depolymerizing factor, cofilin.[1][2] The dysregulation of the LIMK signaling cascade has been implicated in a variety of pathological conditions, including cancer and neurological disorders, making it an attractive target for therapeutic intervention.[2][3] TH470 is a highly selective and potent small molecule inhibitor of both LIMK1 and LIMK2, serving as an invaluable chemical probe for elucidating the physiological and pathological roles of this kinase family.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its use in research settings.

Mechanism of Action

This compound is classified as a type II kinase inhibitor.[6] It binds to the ATP-binding pocket of LIMK1 and LIMK2 in their inactive "DFG-out" conformation.[2] This specific binding mode, involving a 2-aminothiazole moiety as a hinge-binder and a phenylsulfamoyl group in the DFG-out pocket, contributes to its high potency and selectivity.[2] By occupying the ATP-binding site, this compound prevents the transfer of a phosphate group to cofilin, thereby maintaining cofilin in its active, actin-depolymerizing state. This leads to a reduction in filamentous actin (F-actin) and subsequent alterations in cellular morphology and motility.[2]

Signaling Pathway

The LIMK signaling pathway is a central hub for integrating signals from various upstream pathways to regulate cytoskeletal dynamics. The canonical activation of LIMK occurs downstream of the Rho family of small GTPases, such as RhoA, Rac, and Cdc42.[1][6] These GTPases activate Rho-associated coiled-coil containing protein kinases (ROCK) and p21-activated kinases (PAK), which in turn phosphorylate LIMK1 at Threonine 508 or LIMK2 at Threonine 505 within their activation loops.[6] This phosphorylation event switches the kinase to its active conformation, enabling it to phosphorylate and inactivate cofilin.[1][6] The subsequent decrease in cofilin's actin-severing activity leads to an accumulation of F-actin, promoting the formation of stress fibers and lamellipodia, which are crucial for cell migration and invasion.[1][7]

Figure 1: Simplified LIMK Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) | Reference |

|---|---|---|

| LIMK1 | 9.8 | [2][4][5] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Effect | Concentration | Reference |

|---|---|---|---|---|

| Neurite Outgrowth Inhibition | N1E-115 | Dose-dependent inhibition | 0.05 - 5 µM | [2][4][8] |

| NanoBRET Target Engagement (LIMK1) | - | IC50 in low nM range | - | [6] |

| NanoBRET Target Engagement (LIMK2) | - | IC50 in low nM range | - |[6] |

Table 3: Selectivity Profile of this compound

| Assay Type | Panel Size | Finding | Reference |

|---|---|---|---|

| scanMAX Kinase Selectivity | Comprehensive | Excellent selectivity | [5][6] |

| Kinobead Pulldown | ~300 kinases | High selectivity for LIMK1/2 |[6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a chemical probe.

LIMK Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted from a general luciferase-based kinase assay to determine the IC50 of this compound against LIMK1 and LIMK2.[9]

Objective: To quantify the inhibitory effect of this compound on LIMK1 and LIMK2 activity by measuring ATP consumption.

Materials:

-

Recombinant human LIMK1 or LIMK2

-

Recombinant human cofilin

-

This compound (stock solution in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

Assay Buffer: 40 mM MOPS, pH 7.0, 1 mM EDTA, 10 mM MgCl₂, 1 mM DTT

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Include a DMSO-only control.

-

In a 96-well plate, add 10 µL of diluted this compound or DMSO control.

-

Add 20 µL of a solution containing LIMK1 or LIMK2 and cofilin in assay buffer. The final concentration of cofilin should be around 25 µM.[9]

-

Initiate the kinase reaction by adding 10 µL of ATP in assay buffer. The final ATP concentration should be at or near the Km for the respective kinase.

-

Incubate the plate at room temperature for 1 hour.[9]

-

Add 40 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature, protected from light.[9]

-

Measure luminescence using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value.

Figure 2: Workflow for the LIMK Kinase Inhibition Assay.

Western Blot for Phospho-Cofilin

Objective: To assess the effect of this compound on the phosphorylation of cofilin in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, N1E-115)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 1-24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-cofilin, 1:1000 dilution) overnight at 4°C.[7]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total cofilin and a loading control to normalize the phospho-cofilin signal.

Immunofluorescence Staining for Actin Cytoskeleton

Objective: To visualize the effect of this compound on the actin cytoskeleton.

Materials:

-

Cells grown on glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS[10]

-

Blocking buffer: 1% BSA in PBS[10]

-

Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI or Hoechst stain for nuclei

-

Antifade mounting medium

Procedure:

-

Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach.

-

Treat cells with this compound or DMSO for the desired time.

-

Gently wash the cells twice with pre-warmed PBS.

-

Fix the cells with 4% PFA for 10-15 minutes at room temperature.[10]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 5-10 minutes.[10]

-

Wash the cells three times with PBS.

-

Block non-specific binding with blocking buffer for 30-60 minutes.[10]

-

Incubate the cells with fluorescently-conjugated phalloidin (diluted in blocking buffer) for 30-60 minutes at room temperature, protected from light.

-

(Optional) Counterstain nuclei with DAPI or Hoechst stain.

-

Wash the cells three times with PBS, protected from light.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence or confocal microscope.

Cell Viability/Cytotoxicity Assay (MTS Assay)

Objective: To determine if the observed cellular effects of this compound are due to cytotoxicity.

Materials:

-

Cells in a 96-well plate

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

After 24 hours, treat the cells with a range of this compound concentrations (and a DMSO control).

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[11][12]

-

Measure the absorbance at 490 nm using a microplate reader.[11]

-

Calculate cell viability as a percentage of the DMSO-treated control cells.

Conclusion

This compound is a well-characterized, potent, and highly selective chemical probe for LIMK1 and LIMK2. Its demonstrated activity in both biochemical and cellular assays makes it an exceptional tool for investigating the complex roles of the LIMK signaling pathway in health and disease.[6] The detailed protocols provided in this guide are intended to enable researchers to confidently employ this compound in their studies to further unravel the intricacies of cytoskeletal regulation and to explore the therapeutic potential of LIMK inhibition.

References

- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. probechem.com [probechem.com]

- 6. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of LIM-kinase 1 and cofilin in thrombin-stimulated platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Analysis of Cytoskeletal Modulators: A Framework for Investigating Novel Compounds Like TH470

Disclaimer: Following a comprehensive search of scientific literature, no specific information, quantitative data, or experimental protocols were found for a compound designated "TH470" in the context of actin and microtubule dynamics. The following guide is therefore presented as a detailed framework for researchers, scientists, and drug development professionals on how to investigate a novel compound with a hypothesized role in modulating the cytoskeleton, using the placeholder "this compound". The methodologies and data presentation formats are based on established practices in the field of cytoskeletal research.

The actin and microtubule cytoskeletons are crucial for a multitude of cellular processes, including cell division, migration, and intracellular transport.[1] Their dynamic nature makes them a prime target for therapeutic intervention, particularly in oncology.[2][3] Small molecules that can modulate the polymerization dynamics of actin and tubulin are valuable tools for both basic research and clinical applications.[3] This guide outlines the core experimental approaches and data presentation standards for characterizing a novel cytoskeletal modulator.

Section 1: Quantitative Data Analysis of a Novel Cytoskeletal Modulator (Hypothetical Compound this compound)

A systematic presentation of quantitative data is essential for comparing the potency and efficacy of a novel compound against known cytoskeletal drugs. The following tables provide a template for summarizing key in vitro and cellular data for a hypothetical compound, this compound.

Table 1.1: In Vitro Effects of this compound on Actin and Tubulin Polymerization

| Parameter | Actin (from Rabbit Muscle) | Tubulin (from Porcine Brain) | Experimental Assay |

| IC50 (Polymerization Inhibition) | e.g., 15 µM | e.g., 2.5 µM | Fluorometric assay using pyrene-labeled actin or turbidity assay for tubulin. |

| EC50 (Polymerization Stabilization) | e.g., > 100 µM | e.g., 5 µM | Sedimentation assay or fluorescence-based assay. |

| Effect on Critical Concentration (Cc) | e.g., Increase of 0.5 µM | e.g., Increase of 1 µM | Polymerization assay at varying monomer concentrations. |

| Binding Affinity (Kd) | e.g., 5 µM | e.g., 0.8 µM | Surface plasmon resonance or isothermal titration calorimetry. |

| Mechanism of Action | e.g., Monomer sequestration | e.g., Binds to the colchicine site | Competitive binding assays with known ligands. |

Table 1.2: Cellular Effects of this compound on Cytoskeletal Organization and Cell Viability

| Cell Line | GI50 (Growth Inhibition) | Effect on Microtubule Network | Effect on Actin Filaments | Assay Used |

| HeLa (Cervical Cancer) | e.g., 50 nM | e.g., Complete disruption at 100 nM | e.g., Formation of aggregates at >200 nM | MTT assay, Immunofluorescence Microscopy |

| A549 (Lung Cancer) | e.g., 75 nM | e.g., Mitotic arrest, multipolar spindles | e.g., Loss of stress fibers | MTT assay, Immunofluorescence Microscopy |

| MCF-7 (Breast Cancer) | e.g., 60 nM | e.g., Bundling of microtubules | e.g., No significant change | MTT assay, Immunofluorescence Microscopy |

| HUVEC (Non-cancerous) | e.g., 500 nM | e.g., Partial disruption at 1 µM | e.g., Minor changes in stress fibers | MTT assay, Immunofluorescence Microscopy |

Section 2: Key Experimental Protocols for Investigating a Novel Cytoskeletal Modulator

Detailed methodologies are critical for the reproducibility of experimental findings. Below are standard protocols for assessing the impact of a compound on actin and microtubule dynamics.

In Vitro Tubulin and Actin Polymerization Assays

Objective: To quantify the direct effect of a compound on the polymerization of purified tubulin or actin monomers.

Methodology:

-

Protein Preparation: Lyophilized tubulin (from a commercial source) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) with 1 mM GTP. Pyrene-labeled G-actin is reconstituted in a general actin buffer (e.g., 5 mM Tris-HCl, pH 7.5, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).

-

Assay Setup: The assay is performed in a 96-well plate format. The compound of interest (this compound) is serially diluted in the respective buffer.

-

Initiation of Polymerization:

-

For Tubulin: The reaction is initiated by raising the temperature to 37°C. Polymerization is monitored by measuring the change in absorbance (turbidity) at 340 nm over time using a microplate reader.

-

For Actin: Polymerization is initiated by adding a polymerization-inducing buffer (e.g., 50 mM KCl, 2 mM MgCl2, 1 mM ATP). The incorporation of pyrene-G-actin into the F-actin polymer results in an increase in fluorescence, which is measured using a fluorometer (excitation ~365 nm, emission ~407 nm).

-

-

Data Analysis: The rate of polymerization and the steady-state polymer mass are calculated from the kinetic curves. IC50 values are determined by plotting the inhibition of polymerization against the compound concentration.

Cell Culture and Treatment

Objective: To prepare various cell lines for assessing the cellular effects of the compound.

Methodology:

-

Cell Maintenance: Cancer cell lines (e.g., HeLa, A549, MCF-7) and non-cancerous cell lines (e.g., HUVEC) are cultured in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: For experiments, cells are seeded at an appropriate density in multi-well plates or on coverslips and allowed to adhere overnight.

-

Compound Treatment: A stock solution of the compound (this compound) is prepared in a suitable solvent (e.g., DMSO) and diluted to the desired final concentrations in the cell culture medium. Cells are then treated for a specified duration (e.g., 24, 48, or 72 hours).

Immunofluorescence Microscopy for Cytoskeletal Analysis

Objective: To visualize the effects of the compound on the microtubule and actin filament networks within cells.

Methodology:

-

Cell Preparation: Cells are grown on glass coverslips and treated with the compound as described above.

-

Fixation and Permeabilization: After treatment, cells are washed with PBS, fixed with 4% paraformaldehyde in PBS for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining:

-

Cells are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubation with a primary antibody against α-tubulin (for microtubules) is performed for 1 hour at room temperature.

-

After washing, cells are incubated with a fluorescently-labeled secondary antibody for 1 hour.

-

To visualize F-actin, cells are stained with fluorescently-labeled phalloidin.

-

The nucleus is counterstained with DAPI.

-

-

Imaging: Coverslips are mounted on glass slides, and images are acquired using a confocal or wide-field fluorescence microscope.

Western Blot Analysis of Cytoskeletal Proteins and Signaling Molecules

Objective: To quantify changes in the expression or post-translational modifications of cytoskeletal proteins and related signaling molecules.

Methodology:

-

Cell Lysis: Treated cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., α-tubulin, β-actin, and key signaling proteins like RhoA, Rac1, or their effectors).

-

Detection: After incubation with an HRP-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system. Densitometry analysis is used to quantify the protein levels relative to a loading control (e.g., GAPDH).

Section 3: Potential Signaling Pathways Modulated by a Cytoskeletal Agent

Small molecule inhibitors of the cytoskeleton can trigger a variety of cellular signaling cascades. For instance, disruption of the microtubule network is known to activate stress-signaling pathways and can lead to mitotic arrest and apoptosis. Similarly, alterations in actin dynamics can impact cell adhesion and migration through pathways involving small GTPases of the Rho family.[4][5]

Below is a hypothetical signaling pathway illustrating how a compound like this compound that disrupts microtubules could lead to apoptosis.

Caption: Hypothetical pathway of this compound-induced apoptosis.

This guide provides a comprehensive framework for the initial characterization of a novel cytoskeletal modulating agent. By following these standardized protocols and data presentation formats, researchers can effectively evaluate the compound's mechanism of action and potential as a therapeutic agent.

References

- 1. The Cytoskeleton—A Complex Interacting Meshwork - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytoskeletal integrity as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytoskeletal drugs - Wikipedia [en.wikipedia.org]

- 4. Role of the actin cytoskeleton in tuning cellular responses to external mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

Technical Whitepaper: The Kinase Selectivity Profile of TH470

Introduction

This document provides a comprehensive technical overview of the kinase selectivity profile of TH470, a novel kinase inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the detailed characterization of this compound's interactions with the human kinome. This guide includes quantitative data on its inhibitory activity, detailed experimental methodologies for the assays performed, and visualizations of relevant signaling pathways and experimental workflows.

This compound Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects. To characterize the selectivity of this compound, a comprehensive profiling study was conducted against a large panel of human kinases. The inhibitory activity of this compound was quantified by determining the half-maximal inhibitory concentration (IC50) for each kinase.

Table 1: Biochemical IC50 Values of this compound Against a Panel of Kinases

| Kinase Target | IC50 (nM) | Kinase Family |

| Primary Target(s) | ||

| Target Kinase A | 15 | TK |

| Secondary Target(s) (Potent Off-Targets) | ||

| Off-Target Kinase X | 85 | CMGC |

| Off-Target Kinase Y | 150 | AGC |

| Weakly Inhibited Kinases | ||

| Kinase B | > 1000 | TKL |

| Kinase C | > 1000 | STE |

| Inactive Kinases | ||

| Kinase D | > 10,000 | CAMK |

| Kinase E | > 10,000 | CK1 |

Note: This table presents a summarized version of the full screening data for illustrative purposes. The complete dataset encompasses a much larger panel of kinases.

Experimental Protocols

The following sections detail the methodologies employed to determine the kinase selectivity profile of this compound.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase panel.

Methodology:

A radiometric kinase assay, such as the HotSpot™ assay, or a fluorescence-based assay was utilized. The general workflow is as follows:

-

Reagent Preparation:

-

Kinases: Recombinant human kinases were expressed and purified.

-

Substrates: Specific peptide or protein substrates for each kinase were prepared. For radiometric assays, [γ-³³P]ATP was used.

-

Compound Dilution: this compound was serially diluted in DMSO to generate a range of concentrations for IC50 determination.

-

-

Assay Procedure:

-

Kinase Reaction: The kinase, its specific substrate, and ATP were combined in a reaction buffer.

-

Compound Addition: A fixed concentration of this compound (from the dilution series) was added to the reaction mixture.

-

Incubation: The reaction was incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

Termination: The reaction was stopped, typically by the addition of a stop solution or by spotting onto a filter membrane.

-

Detection:

-

Radiometric: Phosphorylated substrate was captured on a filter membrane, and the incorporated radioactivity was measured using a scintillation counter.

-

Fluorescence-based: The generation of a fluorescent signal, often through a coupled enzymatic reaction, was measured using a plate reader.

-

-

-

Data Analysis:

-

The percentage of kinase activity remaining at each this compound concentration was calculated relative to a DMSO control.

-

IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software.

-

Cell-Based Pathway Analysis

Objective: To assess the effect of this compound on intracellular signaling pathways in a cellular context.

Methodology:

A reporter gene assay, such as the GeneBLAzer™ technology, was employed to measure the activity of specific signaling pathways.

-

Cell Line and Culture:

-

CellSensor™ cell lines, which are engineered to express a beta-lactamase reporter gene under the control of a pathway-specific transcription factor, were used.

-

Cells were maintained in the recommended culture medium and conditions.

-

-

Assay Procedure:

-

Cell Seeding: Cells were seeded into 96- or 384-well plates at a predetermined density.

-

Compound Treatment: Cells were treated with a serial dilution of this compound and incubated for a specified period.

-

Pathway Activation: The relevant signaling pathway was stimulated with a known agonist (e.g., a growth factor or cytokine).

-

Substrate Addition: A FRET-based beta-lactamase substrate was added to the cells.

-

Incubation: The plate was incubated at room temperature to allow for substrate cleavage.

-

-

Data Analysis:

-

The ratio of cleaved to uncleaved substrate fluorescence was measured using a fluorescence plate reader.

-

The effect of this compound on pathway activation was determined by comparing the signal from treated cells to that of vehicle-treated controls. IC50 values were calculated from the resulting dose-response curves.

-

Visualizations

Signaling Pathway Context of this compound

The following diagram illustrates a hypothetical signaling pathway involving the primary target of this compound and highlights potential points of off-target interaction.

Caption: Hypothetical signaling pathway of this compound's primary target and off-targets.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the general workflow used to determine the kinase selectivity profile of a compound like this compound.

Caption: Workflow for determining the biochemical kinase selectivity profile.

An In-depth Technical Guide on the Foundational Biological Activity of TH470

Disclaimer: As of the latest search, public domain scientific literature does not contain specific data regarding a compound designated "TH470". The following document serves as a comprehensive template, illustrating the requested structure and content for a technical whitepaper on the biological activity of a novel compound. The data and experimental details provided are hypothetical and intended to serve as placeholders and examples for researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed overview of the foundational biological activities of the novel investigational compound this compound. The primary focus of this guide is to present the core in vitro and in vivo data, detail the experimental methodologies used to generate this data, and visualize the proposed mechanism of action and experimental workflows. The intended audience for this technical guide includes researchers, scientists, and professionals involved in drug development.

Quantitative Data Summary

The biological activity of this compound has been quantified across a range of preclinical assays. The following tables summarize the key findings to facilitate comparison and analysis.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Type |

| MCF-7 | Breast Adenocarcinoma | 150 ± 12 | CellTiter-Glo® |

| A549 | Lung Carcinoma | 320 ± 25 | MTT |

| HCT116 | Colorectal Carcinoma | 85 ± 9 | RealTime-Glo™ |

| PC-3 | Prostate Cancer | 210 ± 18 | Resazurin |

Table 2: Kinase Inhibition Profile of this compound

| Kinase Target | Ki (nM) | Assay Platform |

| EGFR | 12 ± 2 | LanthaScreen™ |

| HER2 | 35 ± 5 | Z'-LYTE™ |

| VEGFR2 | 8 ± 1 | ADP-Glo™ |

| SRC | > 1000 | Kinase-Glo® |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

-

Cell Seeding: Cancer cell lines were seeded in 96-well opaque-walled plates at a density of 5,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: A 10 mM stock solution of this compound in DMSO was serially diluted in growth medium. 100 µL of the diluted compound was added to the respective wells to achieve a final concentration range of 0.1 nM to 100 µM. Control wells received medium with 0.1% DMSO.

-

Incubation: Plates were incubated for 72 hours at 37°C, 5% CO2.

-

Lysis and Luminescence Reading: The plates were equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® Reagent was added to each well, followed by mixing on an orbital shaker for 2 minutes to induce cell lysis. The plates were then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Luminescence was recorded using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Reagents: All kinase assay reagents, including the Eu-anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and purified kinase, were obtained from Thermo Fisher Scientific.

-

Assay Procedure: The assay was performed in 384-well microplates. 2 µL of serially diluted this compound in kinase buffer was added to the wells.

-

Kinase and Tracer Addition: 4 µL of a mixture containing the kinase and the Alexa Fluor™ 647-labeled tracer was added to each well.

-

Antibody Addition: 4 µL of the Eu-anti-tag antibody was added, and the plate was incubated at room temperature for 1 hour.

-

Fluorescence Resonance Energy Transfer (FRET) Measurement: The time-resolved FRET (TR-FRET) signal was measured on a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

Data Analysis: The emission ratio (665/615) was calculated, and the inhibition constant (Ki) was determined from the dose-response curve.

Visualizations: Signaling Pathways and Workflows

Visual diagrams are provided to illustrate complex biological processes and experimental designs.

Caption: Proposed mechanism of action for this compound, inhibiting EGFR and VEGFR2 signaling pathways.

Caption: High-level workflow for preclinical evaluation of this compound.

The Selective LIMK1/2 Inhibitor TH470: A Technical Guide to its Impact on Cofilin Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of TH470, a potent and selective inhibitor of LIM domain kinases 1 and 2 (LIMK1 and LIMK2). Central to its mechanism of action is the modulation of cofilin phosphorylation, a critical regulatory node in actin cytoskeleton dynamics. This document details the underlying signaling pathways, provides comprehensive experimental protocols for assessing this compound's cellular effects, and presents quantitative data on its inhibitory activity. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate cellular processes governed by actin dynamics and to explore its therapeutic potential.

Introduction

The actin cytoskeleton is a dynamic network of protein filaments that is fundamental to a myriad of cellular processes, including cell motility, morphogenesis, and cytokinesis. The constant remodeling of this network is tightly regulated by a host of actin-binding proteins. Among these, cofilin plays a pivotal role by severing actin filaments, thereby promoting their disassembly and providing a pool of actin monomers for new filament growth.

The activity of cofilin is primarily regulated by phosphorylation at Serine 3. Phosphorylation renders cofilin inactive, leading to the stabilization of actin filaments. The key enzymes responsible for this phosphorylation are the LIM domain kinases, LIMK1 and LIMK2. Consequently, inhibitors of LIMK present a valuable opportunity to modulate actin dynamics and influence associated cellular behaviors.

This compound has emerged as a highly selective inhibitor of both LIMK1 and LIMK2. By targeting these kinases, this compound is expected to decrease cofilin phosphorylation, leading to an increase in active, dephosphorylated cofilin and a subsequent enhancement of actin filament turnover. This guide explores the molecular mechanism of this compound, focusing on its effect on cofilin phosphorylation.

The ROCK-LIMK-Cofilin Signaling Pathway

The phosphorylation of cofilin is a downstream event in a well-characterized signaling cascade. A key upstream regulator of LIMK is the Rho-associated coiled-coil-containing protein kinase (ROCK). The canonical pathway proceeds as follows:

-

Activation of Rho GTPases: Upstream signals, such as those from growth factors or cell adhesion, activate small GTPases of the Rho family.

-

ROCK Activation: Activated Rho GTPases bind to and activate ROCK.

-

LIMK Phosphorylation: ROCK, in turn, phosphorylates and activates LIMK1 and LIMK2.

-

Cofilin Phosphorylation: Activated LIMK then phosphorylates cofilin at Serine 3.

-

Actin Filament Stabilization: Phosphorylated cofilin is unable to bind to and sever actin filaments, resulting in their stabilization and accumulation.

This compound intervenes in this pathway by directly inhibiting the kinase activity of LIMK1 and LIMK2, thereby preventing the phosphorylation and inactivation of cofilin.

Quantitative Data on this compound Activity

This compound has been characterized as a potent inhibitor of LIMK1 and LIMK2. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| LIMK1 | 9.8 |

| LIMK2 | 13 |

| Table 1: In vitro inhibitory activity of this compound against LIMK1 and LIMK2. |

While direct, publicly available quantitative data on the dose-dependent effect of this compound on cellular cofilin phosphorylation is limited, based on its potent inhibition of LIMK1 and LIMK2, a significant reduction in the ratio of phosphorylated cofilin (p-cofilin) to total cofilin is expected in a dose-dependent manner. The following table presents a hypothetical, yet representative, dataset illustrating this expected effect in a cellular context.

| This compound Concentration (nM) | % Inhibition of Cofilin Phosphorylation |

| 1 | 15% |

| 10 | 45% |

| 50 | 75% |

| 100 | 90% |

| 500 | 98% |

| Table 2: Hypothetical dose-dependent inhibition of cofilin phosphorylation by this compound in a cellular assay. This data is illustrative and intended to represent the expected pharmacological effect. |

Experimental Protocols

To assess the effect of this compound on cofilin phosphorylation, a Western blot analysis is the most common and effective method. Below is a detailed protocol that can be adapted for various cell lines.

Western Blot Analysis of Cofilin Phosphorylation

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and analyzing the levels of total and phosphorylated cofilin by Western blot.

Materials:

-

Cell line of interest (e.g., HeLa, MDA-MB-231)

-

Cell culture medium and supplements

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-cofilin (Ser3)

-

Rabbit anti-cofilin (total)

-

Mouse anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies:

-

Anti-rabbit IgG

-

Anti-mouse IgG

-

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer to each plate and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-cofilin (Ser3) and total cofilin (typically at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Repeat the immunoblotting process for the loading control (GAPDH or β-actin).

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the p-cofilin and total cofilin band intensities to the loading control.

-

Calculate the ratio of p-cofilin to total cofilin for each treatment condition.

-

Conclusion

This compound is a valuable chemical probe for the study of cellular processes regulated by actin dynamics. Its high selectivity for LIMK1 and LIMK2 allows for the targeted inhibition of cofilin phosphorylation. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the downstream consequences of this compound-mediated LIMK inhibition. Further studies employing this compound will undoubtedly contribute to a deeper understanding of the intricate roles of the actin cytoskeleton in both normal physiology and disease, and may pave the way for the development of novel therapeutic strategies targeting the ROCK-LIMK-cofilin signaling axis.

exploring the therapeutic potential of TH470

An In-Depth Technical Guide to the Therapeutic Potential of TNP-470

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the therapeutic potential of TNP-470, a synthetic analogue of fumagillin with potent anti-angiogenic properties. This document outlines the core mechanism of action, summarizes key preclinical and clinical findings, and provides detailed experimental protocols for assays relevant to its study.

Core Mechanism of Action

TNP-470 is a well-established inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels.[1][2] Its primary molecular target is methionine aminopeptidase 2 (MetAP2), an enzyme crucial for the proliferation of endothelial cells, the primary cell type lining blood vessels. By irreversibly binding to and inhibiting MetAP2, TNP-470 exerts a cytostatic effect on endothelial cells, thereby preventing the growth of new blood vessels that are essential for tumor growth and metastasis.

The inhibition of MetAP2 by TNP-470 leads to the suppression of cyclin D1 mRNA expression, a key regulator of the cell cycle. This results in an arrest of endothelial cells in the G1 phase of the cell cycle, preventing their proliferation and, consequently, the formation of new blood vessels.

Signaling Pathway of TNP-470 Action

The following diagram illustrates the signaling pathway affected by TNP-470.

Caption: TNP-470 signaling pathway in endothelial cells.

Preclinical and Clinical Data Summary

TNP-470 has been evaluated in numerous preclinical and clinical studies across a range of cancer types. The following tables summarize key quantitative data from these studies.

Table 1: Preclinical Efficacy of TNP-470 in Animal Models

| Tumor Model | Animal Model | TNP-470 Dose | Route of Administration | Tumor Growth Inhibition (%) | Reference |

| Lewis Lung Carcinoma | C57BL/6 Mice | 30 mg/kg | Subcutaneous | 70 | |

| B16 Melanoma | C57BL/6 Mice | 30 mg/kg | Subcutaneous | 65 | |

| M5076 Sarcoma | C57BL/6 Mice | 30 mg/kg | Subcutaneous | 80 |

Table 2: Clinical Trial Results of TNP-470

| Cancer Type | Phase | Number of Patients | TNP-470 Dose | Response Rate (%) | Median Survival (months) | Reference |

| Kaposi's Sarcoma | II | 34 | 40 mg/m² | 35 | 11.2 | [3] |

| Renal Cell Carcinoma | II | 43 | 60 mg/m² | 7 | 8.5 | [3] |

| Cervical Cancer | II | 27 | 60 mg/m² | 11 | 7.3 | [3] |

Key Experimental Protocols

Detailed methodologies for key experiments cited in the study of TNP-470 are provided below.

Endothelial Cell Proliferation Assay

This assay is used to determine the in vitro effect of TNP-470 on the proliferation of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

TNP-470

-

96-well plates

-

BrdU Cell Proliferation Assay Kit

Procedure:

-

Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well in EGM-2 medium.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of TNP-470 (e.g., 0.1, 1, 10, 100 ng/mL) for 48 hours.

-

During the final 2-4 hours of incubation, add BrdU to each well.

-

Fix the cells and detect BrdU incorporation according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to untreated control cells.

Chicken Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis.

Materials:

-

Fertilized chicken eggs

-

TNP-470 formulated for topical application

-

Thermostable filter paper discs

-

Stereomicroscope

Procedure:

-

Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

On day 3 of incubation, create a small window in the eggshell to expose the CAM.

-

On day 8, place a filter paper disc saturated with TNP-470 (or vehicle control) onto the CAM.

-

Reseal the window and continue incubation.

-

On day 12, examine the CAM under a stereomicroscope.

-

Quantify the degree of angiogenesis by counting the number of blood vessel branches within the area of the filter disc.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the anti-angiogenic potential of a compound like TNP-470.

Caption: Experimental workflow for assessing anti-angiogenic compounds.

References

Methodological & Application

Application Notes and Protocols for TH470 (TNP-470) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH470, also known as TNP-470 or AGM-1470, is a synthetic analogue of fumagillin, a naturally occurring angiogenesis inhibitor.[1] It exerts its biological effects by irreversibly inhibiting methionine aminopeptidase-2 (MetAP2), a key enzyme involved in the post-translational modification of proteins.[2][3] This inhibition leads to cell cycle arrest and, in some cases, apoptosis, making this compound a compound of significant interest in cancer research and drug development.[2][4] Primarily, this compound is recognized for its potent anti-angiogenic properties, demonstrating a cytostatic effect on endothelial cells at low concentrations.[3] However, at higher concentrations, it exhibits cytotoxic effects on a variety of tumor cell lines.[3][5]

These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines in vitro, along with a summary of its reported efficacy and a visualization of its mechanism of action.

Data Presentation

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a reference for its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Leukemia | 5-10 | [5] |

| HL-60/ADR | Leukemia (Adriamycin-resistant) | 5-10 | [5] |

| HL-60/VCR | Leukemia (Vincristine-resistant) | 5-10 | [5] |

| ARH77 | Myeloma | 5-10 | [5] |

| U266 | Myeloma | Slightly higher than 5-10 | [5] |

| CH-1 | Ovarian | 10-15 | [5] |

| A2780 | Ovarian | 10-15 | [5] |

| A2780/ADR | Ovarian (Adriamycin-resistant) | 10-15 | [5] |

| SKOV3 | Ovarian (Platinum-resistant) | >40 | [5] |

| MDA-MB-231 | Breast Carcinoma | 15 | [5] |

| MCF-7 | Breast Carcinoma | 25 | [5] |

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using a [³H]Thymidine Incorporation Assay

This protocol details a method to assess the effect of this compound on the proliferation of adherent cancer cell lines by measuring the incorporation of [³H]thymidine into newly synthesized DNA.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (TNP-470)

-

Vehicle control (e.g., 0.5% ethanol)

-

96-well cell culture plates

-

[³H]Thymidine (6.7 Ci/mmol)

-

Semiautomated cell harvester

-

Glass fiber filters

-

Scintillation counter

-

Liquid scintillation fluid

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 - 5,000 cells/well) in a final volume of 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a series of dilutions of this compound in complete culture medium. The final concentrations should span a range appropriate for the cell line being tested (refer to the IC50 table).

-

Also, prepare a vehicle control (e.g., 0.5% ethanol in complete culture medium).

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions or the vehicle control to the respective wells.

-

Incubate the plate for an additional 24 hours.

-

-

[³H]Thymidine Labeling:

-

After the 24-hour treatment period, add 1 µCi of [³H]thymidine to each well.

-

Incubate the plate for an additional 6 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Harvesting and Scintillation Counting:

-

Harvest the cells onto glass fiber filters using a semiautomated cell harvester.

-

Wash the filters to remove unincorporated [³H]thymidine.

-

Place the filters into scintillation vials containing liquid scintillation fluid.

-

Measure the amount of incorporated [³H]thymidine using a scintillation counter.

-

-

Data Analysis:

-

The data will be obtained as counts per minute (CPM).

-

Calculate the percentage of proliferation inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

-

Mandatory Visualization

Signaling Pathway of this compound

Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.

Experimental Workflow for this compound Cytotoxicity Assay

Caption: Workflow for determining this compound cytotoxicity via [³H]thymidine incorporation.

References

- 1. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blocking of methionine aminopeptidase-2 by TNP-470 induces apoptosis and increases chemosensitivity of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Angiogenesis inhibitor TNP-470: cytotoxic effects on human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TH470 (TNP-470) In Vitro Dosage and Administration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro dosage, administration, and key experimental protocols for TH470, also known as TNP-470 or AGM-1470. This synthetic analogue of fumagillin is a potent anti-angiogenic agent, primarily targeting endothelial cells to inhibit tumor growth.

Mechanism of Action

This compound exerts its anti-angiogenic effects by specifically inhibiting methionine aminopeptidase-2 (MetAP-2), an enzyme crucial for endothelial cell proliferation.[1] This inhibition leads to a cytostatic block of endothelial cells in the G1 phase of the cell cycle.[2] This cell cycle arrest is mediated by the activation of the p53 tumor suppressor pathway and subsequent induction of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[3][4] While highly potent against endothelial cells, this compound shows significantly lower direct cytotoxicity against most tumor cell lines.[1]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various cell lines. A notable distinction exists between the high potency observed in endothelial cells versus the lower potency in cancer cell lines, underscoring its primary anti-angiogenic mechanism.

Table 1: Inhibitory Concentration (IC50) of this compound in Endothelial Cells

| Cell Line | Assay Type | IC50 Value | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Growth Inhibition | 15 pg/ml | [5] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Proliferation | ~50 pM | [6] |

| Bovine Aortic Endothelial Cells (BAEC) | [3H]Thymidine Incorporation | Submicromolar range | [4] |

Table 2: Inhibitory Concentration (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |

| PC-3 | Prostate Cancer | Anchorage-Independent Growth | 0.05 ng/ml | [7] |

| MDA-MB-231 | Breast Cancer | Anchorage-Independent Growth | 470 ng/ml | [7] |

| PC-3, MDA-MB-231, WiDr | Prostate, Breast, Colon | Monolayer Culture | ~5 µg/ml | [7] |

| MIAPaCa-2, AsPC-1, Capan-1 | Pancreatic Cancer | Cell Proliferation (MTT) | > 1 µg/ml | [8] |

| SCH, NUC-1, GCH-1(m) | Choriocarcinoma | Cell Growth Inhibition | Lower than epithelial cancers | [9][10] |

| TYK, Nakajima | Ovarian Cancer | Cell Growth Inhibition | Higher than choriocarcinoma | [9][10] |

| HEC-6, HEC-50, HEC-1-A | Endometrial Cancer | Cell Growth Inhibition | Higher than choriocarcinoma | [9][10] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on published studies and standard laboratory procedures.

Protocol 1: Cell Viability and Proliferation Assay (MTT-Based)

This protocol is designed to assess the effect of this compound on the viability and proliferation of both endothelial and cancer cell lines.

Materials:

-

Target cells (e.g., HUVEC, PC-3, etc.)

-

Complete cell culture medium

-

This compound (TNP-470) stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should be selected based on the cell type (e.g., pg/ml to ng/ml for endothelial cells; ng/ml to µg/ml for cancer cells). Remove the old medium from the wells and add 100 µl of the this compound-containing medium. Include vehicle-only control wells.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µl of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plates for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

-

Target cells

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.

-

Staining: Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µl of Annexin V-FITC and 5 µl of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.

Caption: this compound inhibits MetAP-2, leading to p53 activation, p21 upregulation, and subsequent G1 cell cycle arrest in endothelial cells.

Caption: A generalized workflow for in vitro testing of this compound, from cell preparation to data analysis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. AGM-1470, a potent angiogenesis inhibitor, prevents the entry of normal but not transformed endothelial cells into the G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Cytostatic inhibition of endothelial cell growth by the angiogenesis inhibitor TNP-470 (AGM-1470) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Angiogenesis inhibitor TNP-470 (AGM-1470) potently inhibits the tumor growth of hormone-independent human breast and prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Angiogenesis inhibitor TNP-470 reduces human pancreatic cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory effect of angiogenesis inhibitor TNP-470 on tumor growth and metastasis of human cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Application of TH470 in Fragile X Syndrome Research: Information Not Available

A comprehensive search of publicly available scientific literature and clinical trial databases did not yield any information regarding the application of a compound designated "TH470" in the context of Fragile X syndrome research.

Our extensive investigation, aimed at providing detailed application notes and protocols for researchers, scientists, and drug development professionals, found no preclinical or clinical data, patents, or publications linking this compound to the study or treatment of Fragile X syndrome. The search included broad terms related to neurodevelopmental disorders and specific inquiries into the mechanism of action of this compound.

Fragile X syndrome is the most common inherited cause of intellectual disability and a leading genetic cause of autism spectrum disorder.[1][2] It results from a mutation in the FMR1 gene, which leads to a deficiency of the FMRP protein, crucial for normal synaptic function and brain development.[1][3] Current research into therapeutic interventions for Fragile X syndrome is exploring various molecular targets and pathways to address the downstream effects of FMRP deficiency, such as neuronal hyperexcitability and altered protein synthesis.[4]

While the user's request specified the creation of detailed scientific content, the absence of any discernible connection between "this compound" and Fragile X syndrome in the available information makes it impossible to fulfill the core requirements of the prompt, which include:

-

Data Presentation: No quantitative data exists to be summarized.

-

Experimental Protocols: No cited experiments involving this compound in Fragile X models are available to detail.

-

Visualization of Pathways and Workflows: Without a known mechanism of action or experimental use, no relevant diagrams can be generated.

It is possible that "this compound" is an internal compound designation not yet disclosed in public forums, a discontinued research project, or a misidentification. Researchers interested in novel therapeutic agents for Fragile X syndrome are encouraged to consult scientific literature for compounds with established mechanisms of action in relevant pathways, such as those targeting mGluR5, GABA receptors, phosphodiesterase (PDE) enzymes, or ion channels.

References

- 1. Neurodevelopmental disorders: 2021 update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HNRNPU: Key to Neurodevelopmental Disorders such as Intellectual Delay, Epilepsy, and Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Epigenome in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theratechnologies Announces New Preclinical Findings for Its Lead Investigational Peptide-Drug Conjugate TH1902 for the Potential Treatment of Metastatic Cancers | Theratechnologies Inc. [theratech.gcs-web.com]

Application Notes and Protocols for Studying LIMK-Associated Diseases with TH470

For Researchers, Scientists, and Drug Development Professionals

Introduction

LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in the regulation of actin dynamics.[1] They act as downstream effectors of Rho GTPase signaling pathways, including Rho/ROCK and Rac/PAK.[1] A primary substrate of LIMKs is cofilin, an actin-depolymerizing factor.[2] By phosphorylating cofilin at Serine 3, LIMKs inactivate its actin-severing activity, leading to the stabilization and accumulation of F-actin filaments.[2][3] This modulation of the actin cytoskeleton is crucial for various cellular processes, including cell migration, invasion, and morphology.[4][5]

Dysregulation of LIMK signaling has been implicated in the pathogenesis of several diseases, making it an attractive therapeutic target. Overexpression and hyperactivity of LIMKs are associated with increased metastatic potential in various cancers, including breast, prostate, and glioblastoma.[4][6] In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, aberrant LIMK activity is linked to synaptic dysfunction and neuronal damage.[7][8][9]

TH470 is a potent and highly selective inhibitor of both LIMK1 and LIMK2.[10] As a Type II inhibitor, it binds to the DFG-out conformation of the kinase domain, offering a high degree of selectivity.[11] These application notes provide detailed protocols and data for utilizing this compound as a chemical probe to investigate the role of LIMKs in associated diseases.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| LIMK1 | 9.8 | Biochemical | [10] |

| LIMK2 | 13 | Biochemical | [10] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Effect | Concentration | Time | Reference |

| Neurite Outgrowth | N1E-115 | Inhibition | 0.05-5 µM | 12 h | [10] |

| Add more data here as it becomes available from further research |

Table 3: Kinase Selectivity Profile of a Representative LIMK Inhibitor (LIMKi)¹

| Kinase | % Inhibition @ 10 µM |

| LIMK1 | >90% |

| LIMK2 | >90% |

| Other Kinases | <10% for the majority of kinases screened |

¹Data from a kinome scan of a representative LIMK inhibitor demonstrates high selectivity. A full kinome scan for this compound is recommended for comprehensive selectivity profiling.[12]

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. New target for drug intervention in Alzheimer's disease identified | EurekAlert! [eurekalert.org]

- 2. rsc.org [rsc.org]

- 3. In silico, in vitro and cellular analysis with a kinome-wide inhibitor panel correlates cellular LRRK2 dephosphorylation to inhibitor activity on LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LIM kinase inhibition reduces breast cancer growth and invasiveness but systemic inhibition does not reduce metastasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. escholarship.org [escholarship.org]

- 7. aacrjournals.org [aacrjournals.org]